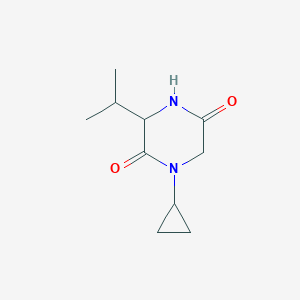![molecular formula C13H17NO2 B1469315 1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid CAS No. 1484499-42-4](/img/structure/B1469315.png)
1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid
Overview
Description
1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid is a versatile compound with a unique structure that allows for diverse applications in scientific research. Its molecular framework includes an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a carboxylic acid functional group.
Mechanism of Action
Preparation Methods
The synthesis of 1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid typically involves the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of 1,4-dioxane, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane). This method yields azetidine derivatives in good quantities . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid undergoes various chemical reactions due to the strain in its four-membered ring. Common reactions include:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced azetidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often using reagents like sodium hydride or lithium diisopropylamide (LDA), leading to various substituted products.
Scientific Research Applications
1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of peptidomimetics and nucleic acid analogs, which are crucial in studying biological processes and developing new therapeutics.
Industry: The compound is used in catalysis and materials science, where its unique reactivity can be harnessed for various industrial processes.
Comparison with Similar Compounds
1-[(2,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid can be compared with other azetidine derivatives and similar nitrogen-containing heterocycles:
Aziridines: These three-membered nitrogen-containing rings are more reactive due to higher ring strain but are less stable than azetidines.
Pyrrolidines: These five-membered rings are more stable and less reactive than azetidines, making them suitable for different applications.
Piperidines: These six-membered rings are even more stable and are commonly found in many natural products and pharmaceuticals.
The unique combination of ring strain and stability in this compound makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-3-4-11(10(2)5-9)6-14-7-12(8-14)13(15)16/h3-5,12H,6-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKRYQZYADSVLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CC(C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-N-[(thiophen-2-yl)methyl]pyridin-4-amine](/img/structure/B1469232.png)


![[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1469239.png)


![N-[(3,4-difluorophenyl)methyl]-3-methylpyridin-4-amine](/img/structure/B1469244.png)
![1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469245.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]azetidine-3-carboxylic acid](/img/structure/B1469246.png)
![1-[2-(Morpholin-4-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1469247.png)
![N-[(4-bromothiophen-2-yl)methyl]oxetan-3-amine](/img/structure/B1469249.png)
![(2E)-4-[3-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B1469251.png)


